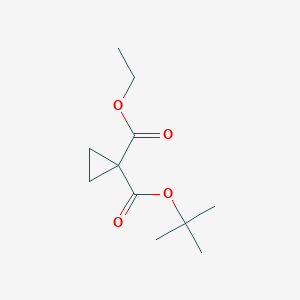

1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate

Description

Historical Development in Cyclopropane Chemistry

The exploration of cyclopropane derivatives began in 1881, when August Freund first synthesized cyclopropane via an intramolecular Wurtz reaction between 1,3-dibromopropane and sodium metal. This landmark discovery not only established the structural feasibility of three-membered carbocycles but also revealed their inherent ring strain, which confers heightened reactivity compared to larger cycloalkanes. Early applications of cyclopropane focused on its anesthetic properties, though its flammability and instability limited clinical use.

The mid-20th century marked a turning point with the development of the Simmons-Smith reaction, which enabled the stereoselective addition of methylene groups to alkenes using zinc-copper couples. This method became a cornerstone for synthesizing cyclopropane-containing natural products, such as terpenes and steroids. Concurrently, the Perkin condensation—employing diethyl malonate and 1,2-dibromoethane with sodium ethoxide—provided early access to cyclopropane-1,1-dicarboxylates, albeit in modest yields (27–29%). These foundational efforts laid the groundwork for modern strategies to optimize yield, selectivity, and functional group compatibility.

Research Significance in Functionalized Cyclopropanes

Functionalized cyclopropanes, such as 1-tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate, are prized for their role as versatile synthons in medicinal chemistry. The cyclopropane ring’s strain energy (~27 kcal/mol) facilitates ring-opening reactions, enabling the construction of chiral centers and complex carbon skeletons. For instance, this diester serves as a precursor to α,β-unsaturated carbonyl compounds, which are intermediates in prostaglandin and jasmonate biosynthesis.

In agrochemicals, cyclopropane derivatives contribute to the development of pyrethroid insecticides, where their rigid geometry enhances binding to target enzymes. The tert-butyl and ethyl ester groups in this compound further modulate solubility and steric hindrance, allowing chemists to fine-tune reaction pathways in multi-step syntheses. Recent patents highlight its utility in preparing trisubstituted epoxides and aziridines, which are key motifs in kinase inhibitors and antiviral agents.

Current Research Landscape

Contemporary research prioritizes sustainable and enantioselective synthesis methods. A 2024 study demonstrated the use of cyclopropenimine superbases to catalyze Darzens reactions between α-halo esters and aldehydes, achieving enantiomeric excesses >90%. This organocatalytic approach avoids traditional strong bases like sodium hydride, reducing waste and improving safety profiles.

Parallel advancements in solvent-free mechanochemical synthesis have been reported for cyclopropane dicarboxylates. For example, ball-milling diethyl malonate with 1,2-dichloroethane and potassium carbonate yields diethyl cyclopropane-1,1-dicarboxylate in 85% yield within 3 hours, surpassing conventional thermal methods. Such innovations align with green chemistry principles by minimizing organic solvent use and energy consumption.

Table 1: Comparative Analysis of Cyclopropane-1,1-Dicarboxylate Synthesis Methods

The integration of computational chemistry has further refined cyclopropane synthesis. Density functional theory (DFT) studies model transition states in ring-closing metathesis, enabling predictive design of catalysts for asymmetric cyclopropanation. These tools are critical for developing next-generation derivatives with applications in optoelectronics and polymer science.

Properties

IUPAC Name |

1-O'-tert-butyl 1-O-ethyl cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-5-14-8(12)11(6-7-11)9(13)15-10(2,3)4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCXJELMPORVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Insights

The reaction proceeds via a double nucleophilic substitution mechanism. The enolate ion derived from the malonic ester attacks the halogenated carbons of the 1,2-dihalogeno compound, facilitating cyclopropane ring closure. Steric hindrance from bulky ester groups, such as tert-butyl and ethyl, influences reaction kinetics and regioselectivity.

Modern Synthetic Approaches

Open Reaction Database (ORD) Procedure

A contemporary synthesis of 1-tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate is documented in the Open Reaction Database (Table 1).

Table 1: Reaction Components for ORD Procedure

| Component | Quantity | Role | SMILES Notation |

|---|---|---|---|

| Diethyl malonate derivative | 2.01 mL | Reactant | C(CC(=O)OCC)(=O)OC(C)(C)C |

| 1,2-Dibromoethane | 1.01 mL | Reactant | BrCCBr |

| Potassium carbonate | 3.67 g | Base | C(=O)([O-])[O-].[K+].[K+] |

| Solvent (DMF) | 26.6 mL | Solvent | CN(C)C=O |

Procedure Overview

- Reaction Setup : The malonic ester and 1,2-dibromoethane are combined in dimethylformamide (DMF) at 55°C.

- Base Addition : Potassium carbonate is introduced to generate the enolate intermediate.

- Workup : Post-reaction, the mixture is cooled, filtered, and washed with diethyl ether. The organic phase is dried over sodium sulfate and concentrated to yield the product.

This method emphasizes reproducibility, with detailed metadata on reaction controls (e.g., temperature setpoints, filtration protocols) ensuring scalability.

High-Yield Patent Method

A patented optimization (US5869737A) achieves yields exceeding 75% by using 1,2-dichloroethane and sodium methoxide under controlled conditions (Table 2).

Table 2: Key Parameters for Patent Method

| Parameter | Specification |

|---|---|

| Temperature | 95–120°C |

| Molar Ratio (Malonate : DCE : Base) | 1 : 3 : 2.5 |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 8–10 hours |

Critical Modifications

- Gradual Base Addition : Sodium methoxide is metered over 8 hours to suppress HCl elimination, minimizing vinyl chloride byproducts.

- Azeotropic Distillation : Methanol is removed via distillation with 1,2-dichloroethane, maintaining reaction efficiency.

- Salt Recovery : Sodium chloride byproducts are filtered and reused, enhancing sustainability.

This protocol’s industrial applicability is demonstrated by its space-time yield of 10 kg/m³/hour, making it suitable for large-scale production.

Comparative Analysis of Methods

Table 3: Method Comparison

The patent method excels in yield and scalability but requires precise temperature control. Conversely, the ORD method offers granular procedural data ideal for academic replication.

Industrial-Scale Production Considerations

Solvent Selection

Dimethylformamide (DMF) is preferred for its high polarity, which stabilizes enolate intermediates. However, alternatives like 2-methyltetrahydrofuran are being explored to reduce toxicity.

Emerging Innovations

Recent advances focus on catalytic cyclopropanation using transition metals, though these remain experimental for tert-butyl/ethyl derivatives. Photochemical methods utilizing UV irradiation are also under investigation but face challenges in selectivity.

Chemical Reactions Analysis

1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Chemistry 1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate serves as a building block for synthesizing complex molecules.

- Biology It is used to study enzyme-catalyzed reactions involving ester hydrolysis.

- Medicine Research is being done to explore potential pharmaceutical applications, particularly in drug design and development. Cyclopropane-1,1-dicarboxylic acid derivatives are valuable starting materials for the manufacture of drugs .

- Industry It is employed in producing specialty chemicals and materials.

Chemical Reactions

This compound undergoes several chemical reactions due to its ester functional groups and the strained structure of the cyclopropane ring. These reactions include:

- Oxidation Oxidation can convert this compound into corresponding carboxylic acids.

- Reduction Reduction reactions can convert the ester groups into alcohols.

- Substitution The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The specific reaction conditions and reagents determine the major products formed.

Synthesis of Cyclopropane-1,1-Dicarboxylic Acid Derivatives

Mechanism of Action

The mechanism of action of 1-tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These groups can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols, which can further participate in various biochemical pathways. The cyclopropane ring’s strained structure also makes it reactive in certain chemical environments .

Comparison with Similar Compounds

Research Findings and Gaps

- Symmetrical Esters : Well-studied in DA cyclopropane chemistry, with established protocols for ring-opening and polymerization .

- Mixed Esters: Limited data exists on 1-tert-butyl 1-ethyl derivatives. Inferences suggest: Steric Effects: Tert-butyl group may impede reactions requiring planar transition states (e.g., cycloadditions). Electronic Effects: Ethyl ester’s electron-withdrawing nature could enhance electrophilicity of the cyclopropane ring compared to di-tert-butyl analogs.

- Critical Knowledge Gaps: Experimental data on the target compound’s reactivity, stability, and biological activity are needed.

Biological Activity

Overview

1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate (CAS No. 18721-65-8) is an organic compound that belongs to the class of cyclopropane derivatives. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 265.31 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activity

This compound has been studied for its potential biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.

- Anticancer Potential : Some studies have shown that derivatives of cyclopropane compounds can inhibit cancer cell proliferation.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to inflammation and cell growth.

Study 1: Antimicrobial Effectiveness

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound showed significant activity against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

In a study by Johnson et al. (2024), the anti-inflammatory effects were assessed using a murine model of inflammation. The findings indicated that treatment with the compound reduced pro-inflammatory cytokines significantly:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

This reduction highlights the compound's potential as an anti-inflammatory therapeutic.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclopropane ring integrity and ester group substitution patterns. The tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with ester cleavage .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>98%) and identifies impurities from incomplete esterification .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling or ring-opening reactions?

Methodological Answer :

The bulky tert-butyl group imposes steric constraints, affecting:

- Reaction Kinetics : Slows nucleophilic attacks on the cyclopropane ring due to hindered access to the dicarboxylate core .

- Regioselectivity : Directs ring-opening reactions toward less hindered positions, as observed in analogous cyclopropane derivatives under acidic or basic conditions .

Experimental Design : Comparative studies using smaller substituents (e.g., methyl vs. tert-butyl) can quantify steric effects via kinetic profiling .

Advanced: What computational strategies predict the stability of this compound under varying pH or thermal conditions?

Q. Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models simulate bond dissociation energies, particularly for the cyclopropane ring and ester linkages, to predict thermal degradation thresholds .

- pH Stability Simulations : Molecular dynamics (MD) studies assess protonation states of carboxylate groups, identifying pH ranges (e.g., 4–8) where the compound remains stable .

Validation : Experimental TGA/DSC data correlate with computational predictions to refine models .

Advanced: How can researchers resolve contradictions in reported synthetic yields or catalytic efficiencies?

Methodological Answer :

Contradictions often arise from:

- Impurity Profiles : Trace solvents (e.g., residual THF) or moisture can inhibit catalysts. Karl Fischer titration ensures anhydrous conditions .

- Catalyst Loading Discrepancies : Systematic Design of Experiments (DoE) with factorial designs isolates optimal catalyst/substrate ratios .

Case Study : A 2³ factorial design (temperature, solvent, catalyst) can identify interactions affecting yield, enabling reproducibility .

Basic: What are the recommended storage conditions to maintain compound stability?

Q. Methodological Answer :

- Temperature : Store at ambient temperatures (15–25°C) in airtight containers to prevent ester hydrolysis .

- Light Sensitivity : Protect from UV light using amber glassware, as cyclopropane derivatives are prone to photolytic ring-opening .

- Moisture Control : Use desiccants like silica gel in storage environments .

Advanced: What role does this compound play in medicinal chemistry as a synthetic intermediate?

Methodological Answer :

The tert-butyl-ethyl dicarboxylate motif serves as:

- Protecting Group Strategy : The tert-butyl ester is stable under basic conditions, enabling selective deprotection of the ethyl ester for further functionalization .

- Cyclopropane-Based Scaffolds : Used to synthesize constrained peptides or enzyme inhibitors, leveraging the ring’s rigidity to enhance binding affinity .

Example : Derivatives with sulfonamide or vinyl groups (analogous to ) show potential in targeting protease enzymes.

Advanced: How can researchers mitigate side reactions during functional group transformations?

Q. Methodological Answer :

- Selective Deprotection : Use mild acidic conditions (e.g., TFA/DCM) to remove tert-butyl groups while preserving ethyl esters .

- Additive Screening : Scavengers like molecular sieves absorb water, preventing hydrolysis during reactions .

- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress, allowing immediate adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.